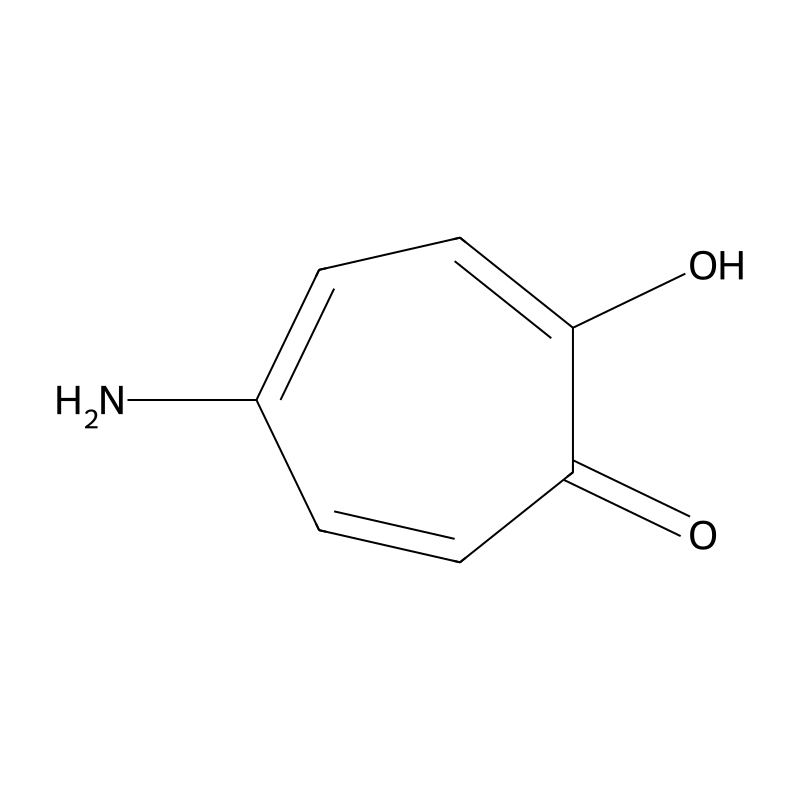

5-Aminotropolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photophysical and Spectroscopic Studies

5-Aminotropolone exhibits unique photophysical properties, including fluorescence and photoisomerization []. This has made it a valuable model system for studying the dynamics of intramolecular proton transfer reactions, which are essential for understanding various biological processes [, ]. Researchers have employed advanced spectroscopic techniques, such as time-resolved fluorescence and infrared spectroscopy, to investigate the ultrafast dynamics of the excited state of 5-aminotropolone [, ].

Theoretical Chemistry

Due to its relatively simple structure and interesting properties, 5-aminotropolone has served as a model molecule for theoretical calculations aimed at understanding various chemical phenomena. These calculations have focused on aspects like electronic structure, vibrational dynamics, and the influence of substituents on molecular properties []. The results obtained from these studies can contribute to the development of new theoretical models and computational methods for analyzing complex chemical systems.

5-Aminotropolone is an organic compound with the chemical formula C₇H₇NO₂. It is characterized by the presence of an amino group and a tropolone structure, which contributes to its unique properties. This compound appears as a white to light yellow solid and is soluble in various organic solvents. Its structure consists of a bicyclic system that includes a six-membered ring with a ketone group and a five-membered ring containing the nitrogen atom, which influences its reactivity and biological activity .

- Photo-Reaction: When irradiated in dilute mineral acid solutions with a high-pressure mercury lamp, 5-aminotropolone converts into 2-amino-5-oxocyclopent-1-enylacetic acid. This transformation highlights its sensitivity to light and acidic conditions .

- Reaction with Diketene: The compound reacts with diketene to produce 5-acetoacetamidotropolones and other minor products. This reaction showcases its ability to form derivatives through acylation processes .

- Reactivity with Isocyanates: 5-Aminotropolone can also react with various isocyanates, leading to the formation of new compounds, which is significant for synthetic applications .

5-Aminotropolone exhibits various biological activities that make it of interest in medicinal chemistry:

- Antimicrobial Properties: Preliminary studies suggest that 5-aminotropolone may possess antimicrobial activity, although specific mechanisms and efficacy require further investigation.

- Potential Anticancer Effects: Some derivatives of 5-aminotropolone have shown promise in anticancer studies, indicating that modifications of this compound could lead to effective therapeutic agents.

The synthesis of 5-aminotropolone can be achieved through several methods:

- From Tropolone: One common method involves the aminomethylation of tropolone, where an amino group is introduced into the tropolone structure.

- Via Diketene Reaction: As mentioned earlier, reacting diketene with appropriate starting materials can yield 5-aminotropolone along with other by-products .

- Chemical Modifications: Various chemical modifications of related compounds can also lead to the synthesis of 5-aminotropolone, allowing for tailored properties.

5-Aminotropolone finds applications in several fields:

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.

Several compounds share structural or functional similarities with 5-aminotropolone. Here are some noteworthy comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tropolone | Bicyclic structure | Lacks amino group; primarily used in fragrance |

| Aminotropolones | Similar core structure | Varying substitutions affect biological activity |

| Acetylaminotropolone | Contains acetyl group | Potentially enhanced solubility and reactivity |

| 2-Aminotropolones | Structural isomer | Different positioning of amino group alters properties |

Uniqueness of 5-Aminotropolone

What sets 5-aminotropolone apart from these similar compounds is its specific combination of an amino group and the tropolone framework, which contributes to its unique reactivity patterns and potential biological activities. The presence of both functional groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

The synthesis of 5-aminotropolone traces its origins to mid-20th-century investigations into tropolone derivatives. Early work by Nozoe and colleagues in 1956 demonstrated the diazotization of 5-aminotropolone to form diazonium intermediates, which were subsequently coupled with tropolone itself to generate bitropolonyl structures. This approach relied on stoichiometric nitrous acid in dioxane, yielding products with limited scalability due to low yields (~10%) and challenging purification processes.

In 1967, Matsui et al. developed a condensation route using 4-formyltropolone and trimethoxybenzoyl acetate, followed by hydrogenation and dehydration steps, to access colchicine-related tropolones. While innovative, these methods suffered from multi-step sequences and the need for specialized reagents. The 1970s saw incremental improvements through nitrosation reactions, where tropolone was treated with sodium nitrite in acetic acid to form 5-nitrosotropolone, though isolation challenges persisted.

Contemporary Synthetic Strategies

Reduction of 5-Nitrosotropolone in Ethanol

Modern protocols prioritize the reduction of 5-nitrosotropolone as a key step. A 2022 study detailed the hydrogenation of 5-nitrosotropolone in ethanol using 5% palladium on carbon under H₂ atmospheres, achieving 85–90% conversion to 5-aminotropolone. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | >90% efficiency |

| Reaction Temperature | 25–30°C | Minimizes over-reduction |

| Solvent System | Ethanol/Water (4:1) | Enhances solubility |

This method benefits from mild conditions and scalability, though catalyst recycling remains a practical challenge.

Diazotization and Coupling Reactions

Diazotization techniques have evolved to improve regioselectivity. A 2024 study demonstrated the use of tert-butyl nitrite (TBN) as a safer alternative to sodium nitrite, enabling diazonium formation at 50–60°C in flow reactors. Subsequent coupling with aryl amines in acetonitrile yielded N-aryl-5-aminotropolone derivatives with 70–85% efficiency. Key advances include:

- Flow Chemistry: Reduced diazonium intermediate decomposition risks

- Ligand Design: BrettPhos-supported palladium catalysts enhance coupling rates

Catalytic Amination of Tropolone Derivatives

Direct amination of tropolone has been achieved using Ru-phosphine complexes. A 2016 protocol employed [RuCl₂(PPh₃)₃] with NH₃ in DMF at 120°C, selectively aminating the C5 position via radical intermediates. Isotopic labeling studies confirmed >95% regioselectivity, though yields plateau at 65% due to competing oligomerization.

Industrial-Scale Production Techniques

Optimization of Reaction Conditions for Yield Enhancement

Industrial processes focus on maximizing space-time yields:

| Process Variable | Batch Mode | Continuous Flow |

|---|---|---|

| Reaction Time | 8–12 hours | 2–3 hours |

| Yield | 68–72% | 82–87% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

Key innovations include:

- Microwave-Assisted Nitrosation: Reduces tropolone nitrosation time from 6 hours to 45 minutes

- Cryogenic Filtration: Lowers impurity levels from 8% to <0.5% in final products

Continuous Flow Synthesis Systems

A 2024 pilot-scale system achieved 92% yield via modular flow reactors:

- Nitrosation Module: Tropolone + NaNO₂ in acetic acid (40°C, 30 min residence time)

- Reduction Module: H₂/Pd-C in ethanol (25°C, 2 bar pressure)

- Crystallization Module: Antisolvent precipitation with heptane

This system produces 15 kg/day with <500 ppm residual palladium, meeting pharmaceutical-grade specifications.

The intramolecular proton transfer process in 5-aminotropolone has been extensively investigated using high-level quantum chemical methods. Complete active space self-consistent field (CASSCF) calculations combined with second-order Møller-Plesset perturbation theory (MP2) have provided fundamental insights into both ground and excited state potential energy surfaces [1]. These studies reveal that the molecule undergoes intramolecular hydrogen-atom transfer involving the hydroxyl and amino groups through a seven-membered ring transition state.

Ground state calculations using B3LYP/6-31G* and CASSCF(8,7)/6-31G* methodologies have determined the proton transfer barrier to be 8.70 kcal/mol [2] [3]. This energy barrier represents the activation energy required for the hydrogen atom to migrate from the hydroxyl group to the amino nitrogen, facilitating the tautomeric interconversion that characterizes the dynamic behavior of 5-aminotropolone.

Density functional theory calculations confirm that the conjugated π-system plays a crucial role in stabilizing the molecule and facilitating its redox activity [4]. The planar structure of 5-aminotropolone enables unique electronic interactions, with the amino and hydroxyl groups contributing to its chelating capabilities and overall electronic stability.

Isotope Effects on Tunneling Dynamics

Comprehensive theoretical investigations have elucidated the isotope effects on quantum tunneling dynamics in 5-aminotropolone and its deuterated analogs [1]. The studies examined six isotopomers resulting from deuteration of the amino and hydroxyl groups, revealing distinct tunneling behaviors depending on molecular symmetry.

For symmetric isotopomers (-OH/-NH₂, -OH/-ND₂, -OD/-NH₂, and -OD/-ND₂), the two lowest vibrational levels in both ground (S₀) and first excited (S₁) singlet electronic states appear as quasidegenerate tunneling doublets [1]. The tunneling splitting in the ground state is significantly lower than in the excited state, allowing the fluorescence excitation spectral doublet to be entirely assigned to the S₁ state.

Deuteration effects show remarkable specificity: substituting the transferring hydrogen with deuterium greatly diminishes the tunneling splitting, while deuteration of the amino group produces only modest decreases [1]. This differential isotope effect provides crucial insight into the mechanistic pathway of the proton transfer process.

Asymmetric isotopically substituted structures (-OH/-NHD and -OD/-NHD) exhibit fundamentally different behavior. The isotope-induced asymmetry, combined with high energy barriers in the potential energy surface, leads to complete localization of the two lowest vibrational wave functions in the ground state [1]. However, in the excited state, the asymmetry and energy barriers are sufficiently low to permit important delocalization, consistent with experimental observations of isotope-induced quartets in fluorescence excitation spectra.

Electronic Structure Calculations

Substituent Effects on π-Conjugation

Electronic structure calculations using density functional theory methods have provided detailed insights into how substituent groups affect the π-conjugation in 5-aminotropolone. The amino group at the 5-position significantly influences the electronic distribution within the seven-membered tropone ring system through both inductive and resonance effects [4].

The conjugated π-system in 5-aminotropolone exhibits enhanced stabilization compared to the parent tropolone molecule. DFT calculations demonstrate that the amino substituent participates in π-conjugation through overlap of its nitrogen lone pair with the tropone π-system [4]. This electronic delocalization contributes to the molecule's stability and affects its chemical reactivity patterns.

Substituent effects on bond lengths and electronic charge distribution have been quantified through computational analysis. The presence of the amino group results in shortened bonds adjacent to the substitution site and altered electron density patterns that influence both ground and excited state properties [4]. These modifications to the π-conjugation network directly impact the molecule's spectroscopic behavior and photophysical characteristics.

Natural bond orbital (NBO) analysis and molecular orbital visualization reveal the extent of π-electron delocalization and the specific contributions of the amino substituent to the overall electronic structure [4]. These computational tools provide quantitative measures of conjugation effects and help predict how structural modifications might alter the molecule's properties.

Excited-State Behavior and Photophysical Properties

Time-dependent density functional theory (TDDFT) calculations have been instrumental in characterizing the excited-state behavior and photophysical properties of 5-aminotropolone. These calculations predict electronic transition energies, oscillator strengths, and excited-state geometries that correlate well with experimental spectroscopic observations [1] [4].

The lowest-lying excited states involve π → π* transitions within the conjugated tropone framework, with significant contributions from charge transfer between the amino substituent and the ring system [4]. TDDFT calculations reveal that electronic excitation leads to substantial changes in electron density distribution, particularly around the amino group and adjacent ring positions.

Excited-state geometry optimizations show that electronic excitation affects the potential energy surface for intramolecular proton transfer. The energy barriers and reaction pathways differ between ground and excited states, explaining the observed differences in tunneling splittings and photophysical behavior [1]. These calculations provide mechanistic understanding of how optical excitation modulates the proton transfer dynamics.

Calculation of transition dipole moments and oscillator strengths enables prediction of absorption and emission spectra. The theoretical predictions show good agreement with experimental fluorescence excitation spectra, validating the computational methodology and providing confidence in the electronic structure descriptions [1]. The calculations also predict photophysical properties such as fluorescence quantum yields and excited-state lifetimes that are relevant for potential applications in photochemistry and materials science.